1-(5-Bromofuran-2-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASNGOWLOZSVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452545 | |
| Record name | 1-(5-Bromofuran-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3199-50-6 | |
| Record name | 1-(5-Bromofuran-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-bromofuran-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Reaction Methodologies for 1 5 Bromofuran 2 Yl Ethanone and Its Derivatives
Established Synthetic Pathways for 1-(5-Bromofuran-2-yl)ethanone
Several classical methods have been established for the synthesis of this compound, providing reliable routes to this important chemical building block.
Acetoacetic Acid Ester Reaction with Iodine Bromide and Subsequent Treatment
One of the foundational methods for synthesizing this compound involves a two-step process starting from acetoacetic acid ester. In the first step, acetoacetic acid ester is reacted with iodine bromide to yield 1-bromo-2-acetylfuran. Subsequently, this intermediate undergoes a reaction with copper bromide followed by treatment with an alkali to produce the final product, this compound.
Claisen-Schmidt Condensation Methods
The Claisen-Schmidt condensation is a versatile and widely used reaction in organic synthesis for the formation of α,β-unsaturated ketones, known as chalcones. jprinfo.comresearchgate.net This method involves the condensation of an aromatic aldehyde or ketone with another aromatic ketone or aldehyde, catalyzed by a dilute acid or base. jprinfo.com In the context of this compound, it can be reacted with various aldehydes to produce a range of chalcone (B49325) derivatives. For instance, the reaction of this compound with 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of sodium hydroxide (B78521) in ethanol (B145695) yields 1-(5-bromofuran-2-yl)-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one. researchgate.net Similarly, condensation with substituted acetophenones can also be achieved. griffith.edu.au
The general scheme for the Claisen-Schmidt condensation involving this compound is depicted below:
Scheme 1: General reaction for the synthesis of chalcone derivatives from this compound via Claisen-Schmidt condensation.
This methodology is valued for its simplicity and the ability to generate a diverse library of compounds with potential biological activities. researchgate.net
Advanced Synthetic Protocols
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of this compound and its derivatives, offering advantages in terms of selectivity, yield, and reaction conditions.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgnih.gov The bromine atom on the furan (B31954) ring of this compound makes it an ideal substrate for such reactions. vulcanchem.com These reactions allow for the introduction of various aryl, heteroaryl, and alkyl groups at the 5-position of the furan ring. researchgate.netd-nb.info For example, Suzuki-Miyaura coupling reactions of this compound with arylboronic acids, in the presence of a palladium catalyst and a base, can generate a wide array of 1-(5-arylfuran-2-yl)ethanone derivatives. uoguelph.ca The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. nih.govresearchgate.net
| Catalyst System | Reactant | Product | Yield (%) | Reference |
| Pd(OAc)2 / PCy3·HBF4 | o-(or m-, or p-) Chloromethyl bromobenzene (B47551) and Arylboronic acids | Chloromethyl-1,1′-biphenyl compounds | Moderate to Excellent | nih.gov |
| PdCl2 / XantPhos | 2-bromobenzo[b]furans and Alkenylaluminum reagents | 2-alkenylbenzo[b]furan derivatives | up to 97% | rsc.org |
| Pd(PPh3)4 | 2-bromo-5-(bromomethyl) thiophene (B33073) and Aryl boronic acids | 2-(bromomethyl)-5-aryl-thiophenes | 25 - 76% | d-nb.info |
Reductive Homocoupling Strategies
Reductive homocoupling reactions provide a direct method for the synthesis of symmetrical bi-furan compounds. In this strategy, 5-bromofuran-2-carboxylates, which are structurally related to this compound, can undergo palladium-catalyzed reductive homocoupling in the presence of an alcohol as the reductant. researchgate.net This approach offers an environmentally friendly and cost-effective route to valuable bifuranyl dicarboxylates. researchgate.net While direct reductive homocoupling of this compound itself is less commonly reported, the principle is applicable to its derivatives and highlights a modern approach to furan-containing dimers. researchgate.netresearchgate.net
Chemoenzymatic Approaches for Enantioselective Synthesis
The development of enantiomerically pure pharmaceuticals and fine chemicals has driven the exploration of chemoenzymatic methods. These approaches combine the selectivity of enzymes with the efficiency of chemical synthesis. For derivatives of this compound, such as 1-(5-bromofuran-2-yl)ethanol, lipase-catalyzed kinetic resolutions are employed to separate enantiomers. researchgate.netresearchgate.net
In a typical process, racemic 1-(5-bromofuran-2-yl)ethanol is subjected to enantioselective acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in an organic solvent. researchgate.netresearchgate.net This results in the formation of an enantiomerically enriched acetate (B1210297) and the corresponding unreacted alcohol, which can then be separated. researchgate.net This method provides access to both (R)- and (S)-enantiomers of the alcohol, which are valuable chiral building blocks for further synthesis. researchgate.net
| Substrate | Enzyme | Reaction | Product | Enantiomeric Excess (ee) | Reference |
| rac-1-(Furan-2-yl)ethanols | Candida antarctica lipase B (Novozym 435) | Kinetic resolution via acylation | (R)-acetates and (S)-alcohols | High | researchgate.netresearchgate.net |
| rac-1-(Benzofuran-2-yl)ethanol | Lipase biocatalysts | Kinetic resolution | (S)-1-(benzofuran-2-yl)ethanol | 98.6% | researchgate.net |
Derivatization Strategies and Synthetic Transformations Involving this compound
The reactivity of this compound is primarily centered around its acetyl group and the bromo-substituent on the furan ring. These functional groups are instrumental in constructing more complex molecular architectures through various condensation and cyclization reactions.
Formation of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors in the synthesis of many biologically active compounds. The synthesis of chalcone derivatives from this compound is typically achieved through the Claisen-Schmidt condensation reaction. wikipedia.orgjprinfo.com This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. wikipedia.orgchemrevlett.com In this specific case, this compound reacts with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide, to yield the corresponding chalcones. jprinfo.com
The general scheme for this reaction involves the deprotonation of the α-carbon of the acetophenone (B1666503) derivative to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, i.e., the chalcone. nih.goviau.ir The reaction conditions, such as the choice of solvent and base, can be optimized to improve yields and purity. chemrevlett.compharmacoj.com For instance, solvent-free conditions using sodium hydroxide have been reported to give quantitative yields. wikipedia.org
A specific example is the synthesis of (E)-3-(5-bromofuran-2-yl)-1-(2,6-dihydroxyphenyl)prop-2-en-1-one, which was achieved by reacting 2,6-dihydroxy acetophenone with 5-Bromo-2-Furaldehyde (B32451) in ethanol with aqueous sodium hydroxide. jprinfo.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). jprinfo.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Aromatic Aldehyde | NaOH | Ethanol | (E)-1-(5-Bromofuran-2-yl)-3-(aryl)prop-2-en-1-one |
| 2,6-Dihydroxy acetophenone | 5-Bromo-2-Furaldehyde | NaOH | Ethanol | (E)-3-(5-Bromofuran-2-yl)-1-(2,6-dihydroxyphenyl)prop-2-en-1-one jprinfo.com |
| 2-Acetylthiophene | 5-Bromofuran-2-carbaldehyde | NaOH | Ethanol | (E)-1-(Thiophen-2-yl)-3-(5-bromofuran-2-yl)prop-2-en-1-one sysrevpharm.org |
Synthesis of Heterocyclic Compounds
The chalcone derivatives synthesized from this compound are valuable intermediates for the synthesis of various heterocyclic compounds. The α,β-unsaturated ketone moiety in chalcones is susceptible to attack by nucleophiles, leading to cyclization and the formation of five, six, or seven-membered rings.
1,2,4-Triazole (B32235) derivatives can be synthesized from this compound through a multi-step process. One common method involves the initial conversion of the corresponding carboxylic acid hydrazide, 5-bromofuran-2-carbohydrazide (B1267981), into a thiosemicarbazide (B42300). ijper.org This is achieved by reacting the hydrazide with an isothiocyanate. ijper.orgjrespharm.com The resulting thiosemicarbazide can then be cyclized to form the 1,2,4-triazole-3-thiol ring. ijper.orgjrespharm.com
The synthesis of 5-alkylthio-3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazoles, for example, starts with the reaction of 5-bromofuran-2-carbohydrazide with phenyl isothiocyanate to form the corresponding thiosemicarbazide. ijper.org This intermediate is then cyclized in the presence of a base to yield the triazole thiol. Subsequent alkylation of the thiol group with various alkyl halides furnishes the desired S-derivatives. ijper.orgresearchgate.net Another approach involves the reaction of 5-(5-bromofuran-2-yl)-4-allyl-4H-1,2,4-triazole-3-thiol with epoxides to yield vicinal amino alcohols containing the triazole ring. mdpi.com
| Starting Material | Reagents | Product |
| 5-Bromofuran-2-carbohydrazide | 1. Phenyl isothiocyanate; 2. Base (for cyclization); 3. Alkyl halide | 5-Alkylthio-3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole ijper.org |
| 5-(5-Bromofuran-2-yl)-4-allyl-4H-1,2,4-triazole-3-thiol | 1-(Oxiran-2-ylmethyl)piperidine | 1-((4-Allyl-5-(5-bromofuran-2-yl)-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol mdpi.com |
1,5-Benzothiazepines are seven-membered heterocyclic compounds synthesized from chalcone precursors. The reaction involves the condensation of a chalcone with 2-aminothiophenol (B119425). nih.govijpsr.com The α,β-unsaturated ketone system of the chalcone reacts with the amino and thiol groups of 2-aminothiophenol to form the benzothiazepine (B8601423) ring. nih.gov
The synthesis can be carried out under various conditions, including conventional heating in solvents like methanol (B129727) with a few drops of glacial acetic acid, or using microwave irradiation, which can lead to higher yields and shorter reaction times. ijpsr.com Green chemistry approaches, such as using ultrasound irradiation or grinding techniques, have also been employed for the synthesis of 1,5-benzothiazepines from chalcones. nih.govresearchgate.net The use of catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) under ultrasonic irradiation has been shown to be an efficient method. researchgate.net
| Chalcone Derivative | Reagent | Conditions | Product |
| (E)-1-(5-Bromofuran-2-yl)-3-(aryl)prop-2-en-1-one | 2-Aminothiophenol | Acidic methanol or microwave irradiation ijpsr.com | 2-(5-Bromofuran-2-yl)-4-aryl-2,3-dihydro-1,5-benzothiazepine |
| Substituted Chalcones | 2-Aminothiophenol | Ultrasound irradiation, PEG-400 nih.gov | 2,4-Disubstituted 1,5-benzothiazepine (B1259763) derivatives |
| Tetrazole containing chalcones | o-Aminothiophenol | Ceric ammonium nitrate (CAN), ultrasonic irradiation researchgate.net | Tetrazole containing 1,5-benzothiazepines |
Pyrazoles and pyrazolines are five-membered nitrogen-containing heterocyclic compounds that can be synthesized from chalcone derivatives. The reaction of chalcones with hydrazine (B178648) or its derivatives is a common method for preparing these compounds. nih.govrevistabionatura.org When chalcones react with hydrazine hydrate, typically in the presence of a catalytic amount of acid like acetic acid in a solvent such as ethanol, they cyclize to form pyrazolines. nih.govrevistabionatura.org
Pyrazolines can be further oxidized to the corresponding pyrazoles if desired. The specific product, whether a pyrazole (B372694) or a pyrazoline, can depend on the reaction conditions and the substituents on the chalcone. acs.org For instance, the reaction of cross-conjugated enynones containing a five-membered heteroaromatic ring with arylhydrazines regioselectively yields pyrazole derivatives. acs.org Microwave-assisted synthesis has also been utilized for the generation of pyrazole rings from chalcone precursors. griffith.edu.au
Schiff bases are compounds containing an imine or azomethine group (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. jmchemsci.com While the primary focus is on this compound, the outline specifies the synthesis of Schiff bases from furaldehyde derivatives. Specifically, 5-bromo-2-furaldehyde is a key starting material for synthesizing a variety of Schiff bases. jmchemsci.comasianpubs.org
The synthesis involves the reaction of 5-bromo-2-furaldehyde with a primary amine, often in a refluxing solvent like methanol or ethanol. jmchemsci.comasianpubs.org For example, the reaction of 5-bromo-2-furaldehyde with 3-amino-1H-1,2,4-triazole in refluxing methanol yields the corresponding Schiff base, (Z)-N-((5-bromofuran-2-yl)methylene)-1H-1,2,4-triazol-3-amine. jmchemsci.com Similarly, Schiff bases can be prepared by reacting 5-bromo-2-furaldehyde with other amino compounds, such as those derived from substituted 1,2,4-triazoles. asianpubs.org The formation of the imine bond is a key step in these syntheses. jmchemsci.comtsijournals.com
| Aldehyde | Amine | Solvent | Product |
| 5-Bromo-2-furaldehyde | 3-Amino-1H-1,2,4-triazole | Methanol | (Z)-N-((5-bromofuran-2-yl)methylene)-1H-1,2,4-triazol-3-amine jmchemsci.com |
| 5-Bromo-2-furaldehyde | Substituted 1,2,4-triazole | Acetic Acid | 1,2,4-Triazole containing Schiff base asianpubs.org |
| Furfural | Isoniazid | Ethanol | Furfural-isoniazid Schiff base google.com |
Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine-containing molecule like urea (B33335) or thiourea. scispace.com While numerous methods exist for pyrimidine synthesis, the direct use of this compound in the formation of pyrimidine rings is not extensively detailed in the provided literature. However, the acetyl group of this compound can be a precursor to a 1,3-dicarbonyl system. For instance, Claisen condensation with an appropriate ester could yield a β-diketone, which is a classic precursor for pyrimidine synthesis.
A general approach involves the reaction of β-dicarbonyl compounds with urea or its derivatives in the presence of a catalyst like sodium hydroxide or sodium ethoxide. scispace.com Another strategy is the three-component coupling reaction, for example, using functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by zinc chloride. scispace.com While these are established routes to pyrimidines, their specific application starting from this compound would require its conversion to a suitable intermediate, such as a chalcone or a β-diketone. For example, chalcones derived from this compound could react with guanidine (B92328) or urea to form aminopyrimidines.
Thiazolo[3,2-b]Current time information in Bangalore, IN.researchgate.netrsc.orgtriazole Derivatives
The fused heterocyclic system thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netrsc.orgtriazole is a significant scaffold in medicinal chemistry. The synthesis of these derivatives can be achieved using precursors derived from this compound. A common pathway involves the initial formation of a 1,2,4-triazole-3-thiol intermediate. For instance, 5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol can be synthesized and subsequently used as a key building block. researchgate.net
The Hantzsch condensation reaction is a primary method for constructing the thiazole (B1198619) ring. This involves the reaction of the 1,2,4-triazole-3-thiol with an α-haloketone. researchgate.net In the context of derivatives from this compound, the α-haloketone could be, for example, bromoacetone (B165879) or bromoacetophenone. researchgate.net The reaction between 5-(5-bromofuran-2-yl)-4-substituted-4H-1,2,4-triazol-3-thiol and α-halo esters or acids, such as chloroacetic acid, followed by cyclization, leads to the formation of 5-substituted-2-(5-bromofuran-2-yl)thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netrsc.orgtriazol-6(5H)-ones. researchgate.netresearchgate.net
The reaction conditions can influence the outcome. The condensation can be performed in a single step under acidic catalysis at reflux, or via a two-step process involving the isolation of an acyclic thioether intermediate under alkaline conditions at room temperature, followed by acid-catalyzed cyclization. researchgate.netfarmaciajournal.com
Table 1: Synthesis of Thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netrsc.orgtriazole Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 5-(5-Bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Substituted 2-bromo-1-phenylethan-1-one | 5-Aryl-2-(5-bromofuran-2-yl)thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netrsc.orgtriazole | researchgate.net |
| 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol | Chloroacetic acid | 2-((5-(5-Bromofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetic acid | researchgate.net |
| 5-(5-Bromofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Ethyl bromoacetate | 5-Ethoxycarbonylmethylthio-3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole | ijper.org |
Reactions Involving Side Chain Modifications
The acetyl group of this compound is a key site for various chemical modifications to generate a diverse range of derivatives.
One common reaction is the Claisen-Schmidt condensation with an appropriate aldehyde to form α,β-unsaturated ketones, also known as chalcones. For instance, this compound can react with aldehydes in the presence of a base to yield the corresponding chalcone. These chalcones are valuable intermediates for synthesizing other heterocyclic systems like pyrazoles. griffith.edu.au
The acetyl side chain can also be halogenated at the α-position to produce α-halo ketones. These are highly reactive intermediates, for example, in the Hantzsch thiazole synthesis mentioned previously.
Furthermore, the ketone can be transformed into other functional groups. For example, it can be converted to an oxime, which can then undergo a Beckmann rearrangement. The acetyl group can also be oxidized to a carboxylic acid (via the haloform reaction) to produce 5-bromofuran-2-carboxylic acid. This acid and its corresponding hydrazide are precursors for a wide array of 1,2,4-triazole and 1,3,4-oxadiazole (B1194373) derivatives. ijper.org
More complex modifications involve using the enolate of this compound to react with various electrophiles. A study demonstrated the use of this ketone in an aldol-type condensation with a complex steroidal aldehyde to append the (5-bromofuran-2-yl)ethanone moiety as part of a larger side chain on an estra-1,3,5,16-tetraene scaffold. mdpi.com
Table 2: Examples of Side Chain Modification Reactions
| Reactant | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| This compound | (8S,9S,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-17-formyl-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthrene | Estrone derivative with a furan-containing side chain | mdpi.com |
| 5-Bromofuran-2-carbohydrazide | Phenyl isothiocyanate, then alkyl halides | 5-Alkylthio-3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole | ijper.org |
Carbonylation Reactions
Carbonylation reactions, typically catalyzed by palladium complexes, are powerful tools for introducing a carbonyl group into a molecule, often by converting an aryl or vinyl halide into a carboxylic acid, ester, or amide. The bromine atom on the furan ring of this compound is susceptible to such transformations.
Palladium-catalyzed carbonylation of aryl bromides is a well-established process. Optimized conditions have been developed for the carbonylation of various heterocyclic chlorides and challenging aryl bromides, such as bromoanilines and bromoanisoles. researchgate.net These protocols often utilize specific bidentate phosphine (B1218219) ligands, where the "bite angle" of the ligand is critical for catalytic efficiency. researchgate.net By analogy, this compound could be converted to methyl 5-acetylfuran-2-carboxylate by reaction with carbon monoxide and methanol in the presence of a suitable palladium catalyst and a base.
A related transformation involves the carbonylation of 5-bromo-furan-2-carboxylate using a homogeneous palladium catalyst, which has been shown to proceed in high yield. nih.gov This demonstrates the feasibility of carbonylation at the 5-position of the furan ring. Another relevant reaction is the visible-light-induced cross-coupling of 5-bromofuran-2-carbaldehyde with phenols to yield the corresponding esters, showcasing the reactivity of the C-Br bond in this furan system. acs.org
Table 3: Related Carbonylation and Cross-Coupling Reactions
| Substrate | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 5-Bromo-furan-2-carboxylate | CO, Pd catalyst | Furan-2,5-dicarboxylate | nih.gov |
| Heterocyclic chlorides, Bromoanilines | CO, Alkyl alcohol, Pd catalyst, Bidentate phosphine ligand | Alkyl esters | researchgate.net |
Reductive Transformations
The structure of this compound and its derivatives offers multiple sites for reduction: the ketone carbonyl group, the carbon-bromine bond, and potentially the furan ring itself under harsh conditions.
The carbonyl group can be selectively reduced to a secondary alcohol, 1-(5-bromofuran-2-yl)ethanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can serve as a chiral building block or be further functionalized.
The carbon-bromine bond can also be reduced. Solvents that are effective hydrogen atom donors, such as methanol or isopropanol, can promote the reductive debromination of C-Br bonds. acs.org This would lead to the formation of 1-(furan-2-yl)ethanone.
Chemoselective reductions are particularly important when multiple reducible groups are present. For example, in the reduction of 3-(5-bromofuran-2-yl)-2-cyanopropenenitrile, a derivative where the side chain has been modified, standard reduction with sodium borohydride resulted in the formation of multiple side products. However, a chemoselective method using 2-phenylbenzimidazoline successfully reduced the carbon-carbon double bond while leaving the bromo and cyano groups intact. mdpi.com In another study, the reduction of 5-R²-2-(5-bromofuran-2-yl)thiazolo[3,2-b] Current time information in Bangalore, IN.researchgate.netrsc.orgtriazole-4(5H)-ones with an excess of sodium borohydride resulted in the reduction of the ketone within the thiazolone ring to a hydroxyl group. researchgate.net
Table 4: Reductive Transformations of this compound and its Derivatives
| Substrate | Reducing Agent(s) | Main Product | Reference |
|---|---|---|---|
| This compound | NaBH₄ | 1-(5-Bromofuran-2-yl)ethanol | - |
| C-Br Bonds in general | H-atom donor solvents (e.g., MeOH) | Debrominated product | acs.org |
| 3-(5-Bromofuran-2-yl)-2-cyanopropenenitrile | 2-Phenylbenzimidazoline | 2-[(5-Bromofuran-2-yl)methyl]propanedinitrile | mdpi.com |
Mechanistic Investigations of Reactions Involving 1 5 Bromofuran 2 Yl Ethanone
Exploration of Reaction Mechanisms using Computational Chemistry
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms that may be difficult to observe experimentally. For furan-containing compounds, computational methods can predict electronic properties and potential reaction pathways.
Theoretical calculations, such as determining the Lowest Unoccupied Molecular Orbital (LUMO), can offer predictions about a molecule's susceptibility to nucleophilic attack. For instance, the LUMO of a related bromofuran compound was calculated to be -1.8 eV, indicating its propensity to accept electrons from a nucleophile. While specific computational studies detailing the reaction mechanisms of 1-(5-bromofuran-2-yl)ethanone are not extensively documented in the provided results, the principles can be applied. Such calculations would be instrumental in mapping the potential energy surfaces for its reactions, identifying transition states, and calculating activation barriers. This information helps in understanding reaction kinetics and predicting the most favorable reaction pathways, whether it be substitution at the bromine-bearing carbon or addition to the carbonyl group.
Computer-assisted synthesis planning and retrosynthetic analysis are also being developed to streamline the synthesis of complex molecules derived from precursors like this compound. evitachem.com These computational tools help in identifying viable synthetic routes by working backward from the target molecule. evitachem.com
Table 1: Predicted Physicochemical Properties of a Related Furan (B31954) Compound
| Property | Value |
|---|---|
| TPSA (Topological Polar Surface Area) | 26.3 Ų |
| LogP | 0.8204 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 0 |
Data derived from computational analysis of 5-Bromofuran-2(5H)-one, a related structure. chemscene.com
Detailed Analysis of Condensation Mechanisms
This compound and its aldehyde analogue, 5-bromofuran-2-carbaldehyde, are common substrates in condensation reactions, which are fundamental for carbon-carbon bond formation.
One of the most well-documented condensation reactions is the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed reaction between a ketone and an aldehyde to form a chalcone (B49325) or enone. For example, 5-bromo-2-furaldehyde (B32451) (an aldehyde analogue) reacts with 2,6-dihydroxy acetophenone (B1666503) in the presence of a strong base like sodium hydroxide (B78521) (NaOH) in an ethanol (B145695) solvent. jprinfo.com
The mechanism proceeds as follows:
Enolate Formation : The base (e.g., hydroxide ion) abstracts an acidic α-hydrogen from the ketone (2,6-dihydroxy acetophenone), forming a resonance-stabilized enolate ion.
Nucleophilic Attack : The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (5-bromo-2-furaldehyde). This step results in the formation of an alkoxide intermediate.
Protonation : The alkoxide is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol (B89426) adduct).
Dehydration : Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, known as a chalcone. jprinfo.com This product is stabilized by conjugation between the aromatic rings and the ketone.
Another significant type is the Knoevenagel condensation. In one study, 5-bromofuran-2-formaldehyde was condensed with the active methylene (B1212753) group on 2,7-dibromofluorene (B93635) in an alkaline environment (using potassium tert-butoxide, KOtBu) to create a more complex molecular structure. rsc.org The mechanism similarly involves the formation of a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl group, followed by dehydration.
Furthermore, the condensation of 5-bromofuran-2-carbohydrazide (B1267981) with isatin (B1672199) under acidic conditions (sulfuric acid catalyst) demonstrates another pathway to form a C=N bond, yielding 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. mdpi.com
Catalytic Reaction Mechanisms
Catalysis plays a pivotal role in enhancing the efficiency and selectivity of reactions involving this compound and its derivatives. Enzyme-catalyzed reactions, in particular, offer high enantioselectivity.
Lipase-catalyzed kinetic resolution is a prominent example. Racemic 1-(5-bromofuran-2-yl)ethanol, which can be prepared by the reduction of this compound, has been studied in lipase-catalyzed asymmetric acylations. researchgate.net A commonly used enzyme is Candida antarctica lipase (B570770) B (CAL-B, often immobilized as Novozym 435), with vinyl acetate (B1210297) serving as the acyl donor. researchgate.netresearchgate.net
The catalytic mechanism for this acylation involves several key steps:
Acyl-Enzyme Intermediate Formation : The lipase's active site, featuring a catalytic triad (B1167595) (e.g., Ser-His-Asp), attacks the carbonyl group of the acyl donor (vinyl acetate). This forms a tetrahedral intermediate which then collapses to release the leaving group (in this case, an unstable enol that tautomerizes to acetaldehyde), resulting in a stable acyl-enzyme intermediate.
Enantioselective Acylation : The racemic alcohol, rac-1-(5-bromofuran-2-yl)ethanol, enters the active site. The enzyme's chiral environment allows for preferential binding and reaction of one enantiomer (e.g., the R-enantiomer) with the acyl-enzyme complex.
Product Formation and Enzyme Regeneration : The preferred enantiomer attacks the acyl group of the intermediate, forming a new tetrahedral intermediate. This collapses to release the acylated product (e.g., (R)-1-(5-bromofuran-2-yl)ethyl acetate) and regenerates the free enzyme, which can then start another catalytic cycle. researchgate.net
This process allows for the separation of the racemic mixture into an enantiomerically enriched acetate and the unreacted, enantiomerically enriched (S)-alcohol. researchgate.net
Table 2: Lipase-Catalyzed Kinetic Resolution of Furan-Based Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Outcome |
|---|---|---|---|---|
| rac-1-(5-bromofuran-2-yl)ethanol | Candida antarctica lipase B | Vinyl acetate | Diisopropyl ether | Enantioselective acylation |
| rac-1-(furan-2-yl)ethanols | Candida antarctica lipase B | Vinyl acetate | Diisopropyl ether | Kinetic resolution to (R)-acetates and (S)-alcohols |
Source: researchgate.netresearchgate.net
Nucleophilic Substitution Pathways
The bromine atom attached to the furan ring in this compound is a key site for reactivity, particularly through nucleophilic substitution pathways. evitachem.com This allows for the diversification of the furan core by replacing the bromine with various other functional groups.
The mechanism for this type of reaction on an aromatic ring is typically nucleophilic aromatic substitution (SNAr). This pathway is distinct from SN1 and SN2 reactions seen in aliphatic systems. The SNAr mechanism generally requires an electron-withdrawing group (like the acetyl group in this case) positioned ortho or para to the leaving group (the bromine atom), which helps to stabilize the intermediate.
The SNAr mechanism proceeds in two main steps:
Addition of Nucleophile : A nucleophile (e.g., an amine or thiol) attacks the carbon atom bearing the bromine atom. This breaks the aromaticity of the furan ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto the oxygen atom of the electron-withdrawing acetyl group, which provides significant stabilization.
Loss of Leaving Group : The aromaticity of the furan ring is restored by the expulsion of the bromide ion, which is a good leaving group. This results in the final substituted product.
This pathway has been utilized in the synthesis of more complex molecules. For instance, derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol have been reacted with various halogen-containing compounds like bromoacetone (B165879) and chloroacetic acid, proceeding via nucleophilic substitution. researchgate.net In these cases, the thiol group of the triazole acts as the nucleophile. Similarly, the bromine atom is susceptible to substitution by amines or thiols, enabling further functionalization of the furan ring. vulcanchem.com
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) spectroscopy for 1-(5-Bromofuran-2-yl)ethanone reveals characteristic signals corresponding to the protons of the furan (B31954) ring and the acetyl group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the bromine atom and the acetyl substituent.
In a typical ¹H NMR spectrum, the protons on the furan ring appear as doublets due to coupling with each other. The methyl protons of the acetyl group characteristically appear as a singlet. For instance, in a derivative study, the furan ring protons were observed as two doublets with a coupling constant of J = 3.6 Hz, appearing at 6.63 ppm and 6.06 ppm. ijper.org Another related study on a chalcone (B49325) derivative reported the furan ring protons as a doublet in the range of 7.55-7.86 ppm. jprinfo.com
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Furan-H | 6.06 - 7.86 | d | 3.6 |
| Acetyl-CH₃ | ~2.5 | s | N/A |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative being analyzed. "d" denotes a doublet and "s" denotes a singlet.
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information by detailing the carbon skeleton of the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon of the acetyl group, the methyl carbon, and the four carbons of the furan ring. The chemical shifts are indicative of the electronic environment of each carbon atom.
For example, in a study of a related furan-containing compound, the carbonyl carbon signal was observed at δ 163.4 ppm. mdpi.com Another investigation on a series of chalcones reported the carbonyl carbon in a similar region. fabad.org.tr
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
| C=O (Carbonyl) | ~180-190 |
| C-Br (Furan) | ~115-125 |
| C-acetyl (Furan) | ~150-155 |
| CH (Furan) | ~110-120 |
| CH (Furan) | ~110-120 |
| CH₃ (Acetyl) | ~25-30 |
Note: These are predicted values and can vary based on experimental conditions.
While this compound itself is achiral, advanced NMR techniques become crucial for determining the stereochemistry of its derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish the spatial proximity of protons, which is vital for assigning E/Z isomers in derivatives like oximes or chalcones. nih.govsysrevpharm.org For instance, in the characterization of (E)-3-(5''-bromofuran-2''-yl)-1-(5'-chlorothiophen-2'-yl) prop-2-en-1-one, 2D NMR techniques were utilized to confirm the stereochemistry. sysrevpharm.orgsysrevpharm.org
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. fabad.org.tr The IR spectrum of this compound will exhibit characteristic absorption bands.
A strong absorption band is expected in the region of 1660-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone. jprinfo.comfabad.org.trsysrevpharm.org The presence of the furan ring is confirmed by C-O-C stretching vibrations, typically observed around 1000-1300 cm⁻¹. ijper.org Aromatic C=C stretching vibrations from the furan ring usually appear in the 1450-1600 cm⁻¹ region. wjpls.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1660-1700 | Strong |
| C=C (Furan Ring) | 1450-1600 | Medium to Weak |
| C-O-C (Furan Ring) | 1000-1300 | Strong |
| C-Br | 500-600 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. jprinfo.com The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions. The conjugated system formed by the furan ring and the acetyl group influences the position of these absorption bands. Studies on similar compounds, such as chalcones derived from 5-bromo-2-furaldehyde (B32451), show major absorption bands in the range of 230 to 490 nm. jprinfo.com For a related 1,2,4-triazole (B32235) derivative, UV λmax values were recorded at 214, 258, and 300 nm. ijper.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pattern of a compound, which aids in its structural confirmation. jprinfo.com For this compound (C₆H₅BrO₂), the molecular ion peak [M]⁺ would be expected around m/z 188 and 190, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). uni.lu
High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. dergipark.org.tr The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO) and the bromine atom, leading to characteristic fragment ions.
Elemental Analysis (e.g., CHNS, CHO) for Compositional Verification
Elemental analysis is a cornerstone technique for the verification of the composition of a synthesized chemical compound. It determines the mass percentages of the constituent elements, which are then compared against theoretically calculated values derived from the compound's molecular formula. For this compound, with the molecular formula C₆H₅BrO₂, this analysis focuses on Carbon (C), Hydrogen (H), and Oxygen (O).
The theoretical elemental composition is calculated based on the atomic masses of the elements and the molecular weight of the compound (189.02 g/mol ). The expected percentages provide a benchmark for purity and structural confirmation. Experimentally obtained values for a pure sample are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%. researchgate.net
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 6 | 72.06 | 38.13% |
| Hydrogen | H | 1.01 | 5 | 5.05 | 2.67% |
| Bromine | Br | 79.90 | 1 | 79.90 | 42.27% |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.93% |
While specific experimental data for this compound is not widely published, the utility of this method is well-documented for analogous bromofuran derivatives. For instance, in the characterization of related compounds, elemental analysis has been crucial for confirming their structures. The table below presents findings for similar molecules, illustrating the typical agreement between calculated and found values.
| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| (E)-3-(5-Bromofuran-2-yl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one | C₁₁H₆BrClO₂S | C | 41.60 | 41.25 | researchgate.net |
| H | 1.90 | 1.70 | |||
| 3-(5-Chlorofuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one* | C₁₃H₈ClNO₄ | C | 56.23 | 56.27 | derpharmachemica.com |
| H | 2.90 | 2.94 | |||
| N | 5.04 | 5.08 | |||
| 5-(5-Bromofuran-2-yl)-4-phenyl-1,2,4-triazole-3-thiol | C₁₂H₈BrN₃OS | C | 44.74 | 44.62 | ijper.org |
| H | 2.50 | 2.46 | |||
| N | 13.04 | 12.99 | |||
| S | 9.95 | 9.98 |
*Note: Data for a chloro-analogue is shown to illustrate the methodology.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic techniques are indispensable tools in synthetic organic chemistry for separating, identifying, and purifying compounds from a mixture. For this compound and its derivatives, these methods are routinely employed to assess the purity of the final product and to monitor the progress of a chemical reaction.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to determine the number of components in a mixture, identify compounds, and check for purity. savemyexams.com It is frequently used to monitor the progress of syntheses involving this compound or related structures. evitachem.comjprinfo.com
The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) coated onto a plate, and a mobile phase (eluent), which is a solvent or solvent mixture that flows up the plate via capillary action. savemyexams.com As the mobile phase ascends, the components of the spotted sample travel up the plate at different rates due to differences in their partitioning between the stationary and mobile phases. This differential migration results in the separation of the components.
In the context of synthesizing or using this compound, TLC allows a chemist to observe the disappearance of starting materials and the appearance of the product spot over time. mdpi.compreprints.org The position of a spot is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Due to the conjugated system and the presence of the furan ring, compounds like this compound are often UV-active, meaning the spots can be easily visualized under a UV lamp (typically at 254 nm). mdpi.com
| Analyte/Reaction | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Reference |
|---|---|---|---|---|
| Synthesis of 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | Silica Gel | Ethyl Acetate (B1210297) | Not specified | mdpi.compreprints.org |
| Purification of an Estra-1,3,5,16-tetraene derivative | Silica Gel | 10% Ethyl Acetate in Hexane | Not specified | mdpi.com |
| 5-(5-Bromofuran-2-yl)-4-phenyl-1,2,4-triazole-3-thiol | Silica Gel | Not specified | 0.72 | ijper.org |
| 5-Ethylthio-3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole | Silica Gel | Not specified | Not specified | ijper.org |
Computational Chemistry and Theoretical Studies on 1 5 Bromofuran 2 Yl Ethanone and Its Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure, geometry, and stability of molecules. For analogs of 1-(5-bromofuran-2-yl)ethanone, DFT calculations have been employed to understand their fundamental properties.
In a study of N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide (BCA), a related furan (B31954) derivative, DFT calculations were performed using the B3LYP functional with a 6–31++G(d,p) basis set. These calculations were crucial for predicting the molecule's geometry and comprehending its electronic structure, vibrational spectra, and frontier molecular orbitals (FMOs). The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as the energy gap between them relates to the molecule's reactivity and stability. For the BCA analog, the HOMO–LUMO energy gap was determined to be 3.30 eV. DFT has also been used to explore the geometric and electronic structures of other furan-containing derivatives, providing a theoretical foundation for their observed properties. plos.org
Furthermore, DFT calculations are essential for understanding structural stability in various chemical systems. For instance, first-principles DFT calculations have been used to investigate crystallographic structure stability and electronic structure variations under different conditions, such as pressure. aps.org The choice of functional, like the common B3LYP or PBE, can influence the results, especially for band gap calculations. aps.org Natural Bond Orbital (NBO) analysis, often performed alongside DFT, can describe the nature of bonds within the molecule, such as those between metal atoms and nitrogen atoms in complex structures. researchgate.net
Table 1: DFT Calculation Parameters for a this compound Analog (BCA)
| Parameter | Details | Source |
|---|---|---|
| Method | Density Functional Theory (DFT) | plos.org |
| Functional | B3LYP | plos.org |
| Basis Set | 6–31++G(d,p) | plos.org |
| Calculated Properties | Molecular Geometry, Electronic Structure, Vibrational Spectra, FMO, NBO, MEP | plos.org |
| HOMO-LUMO Gap | 3.30 eV | plos.org |
Molecular Docking Studies for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sysrevpharm.org It is widely used in drug design to understand how a ligand, such as an analog of this compound, might interact with a biological target, typically a protein or enzyme.
Several studies have utilized molecular docking to explore the potential biological activity of furan derivatives. In one such study, a series of thienyl chalcone (B49325) derivatives, including (E)-3-(5''-bromofuran-2''-yl)-1-(5'-chlorothiophen-2'-yl) chalcone, were docked into the active site of the estrogen receptor alpha (ERα), a key target in breast cancer therapy. The results showed that these compounds had a good affinity for the receptor, with free binding energies ranging from -7.20 to -10.32 kcal/mol. Notably, some derivatives displayed binding energies comparable to the established drug Tamoxifen, indicating strong potential interactions within the receptor's active site. sysrevpharm.org
In another research effort, 1,2,4-triazole (B32235) derivatives incorporating a 5-bromofuran-2-yl moiety were synthesized and subjected to molecular docking studies against various microbial protein targets (PDB IDs: 1AJ0, 1JIJ, and 4ZA5) to investigate their antimicrobial potential. The docking analyses supported the experimental findings, showing that the most potent compounds had a high binding affinity for the active sites of these proteins. ijper.org Similarly, thiazole (B1198619) Schiff base derivatives containing a 5-bromofuran ring were evaluated through molecular docking to understand their antibacterial activity, with results confirming their potential to bind effectively to bacterial receptors. plos.orgnih.gov
Table 2: Molecular Docking Studies of this compound Analogs
| Compound Analog | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Findings | Source |
|---|---|---|---|---|
| (E)-3-(5''-bromofuran-2''-yl)-1-(5'-chlorothiophen-2'-yl) chalcone | Estrogen Receptor alpha (ERα) | -7.20 to -10.32 | Good affinity to the active site, comparable to Tamoxifen. | sysrevpharm.org |
| 5-benzylthio-3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole | Various microbial proteins (1AJ0, 1JIJ, 4ZA5) | Not specified | High binding energy supported observed antimicrobial activity. | ijper.org |
Prediction of Chemical Quantum Descriptors (CQDs)
Quantum-Chemical Descriptors (CQDs) are numerical values derived from the quantum-chemical representation of a molecule that encodes its structural and electronic features. nih.gov These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to build mathematical models that correlate a molecule's features with its biological activity or physicochemical properties. nih.govnih.gov
The calculation of CQDs typically begins with the optimization of the molecule's geometry using methods like DFT. nih.gov From the optimized structure, a wide range of descriptors can be calculated, including:
Constitutional: Information about the number and type of atoms and bonds.
Topological: Descriptors based on the 2D representation of the molecule.
Geometrical: 3D properties like molecular volume and surface area.
Quantum-Chemical: Properties like HOMO-LUMO energies, dipole moment, and atomic charges. researchgate.netnih.gov
For furan derivatives, QSAR and QSPR studies have been successfully applied. For instance, a study on 34 derivatives of 2-furylethylene used quantum-chemical descriptors along with other molecular descriptors to develop statistically significant models for predicting their n-octanol/water partition coefficient (log P) and antibacterial activity against E. coli. scielo.org.mx
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which rely on CQDs, are crucial in modern drug discovery. A study on thiazole Schiff base derivatives containing a furan ring performed ADMET predictions to validate their potential for oral bioavailability, demonstrating the utility of these computational approaches in early-stage drug development. plos.orgnih.gov
Table 3: Common Categories of Chemical Descriptors Used in QSAR/QSPR Studies
| Descriptor Category | Description | Examples | Source |
|---|---|---|---|
| Constitutional | Based on the molecular formula. | Molecular weight, atom counts | nih.gov |
| Topological | Based on the 2D graph of the molecule. | Connectivity indices, Wiener index | nih.govscielo.org.mx |
| Geometrical | Derived from the 3D coordinates of the atoms. | Molecular surface area, ovality | researchgate.netnih.gov |
| Quantum-Chemical | Derived from the electronic wavefunction of the molecule. | HOMO/LUMO energies, dipole moment, atomic charges | researchgate.netnih.govnih.govscielo.org.mx |
| ADMET | Predicted properties related to pharmacokinetics and toxicity. | Oral bioavailability, blood-brain barrier penetration | plos.orgnih.gov |
Exploration of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. researchgate.net This provides a molecular-level understanding of how reactions proceed, which can be difficult to obtain through experimental means alone.
For furan and its derivatives, DFT calculations have been instrumental in elucidating reaction pathways. A computational study on the pyrolysis of furan and its main derivatives investigated nine possible reaction pathways to generate CO. The calculations revealed that the optimal path involves an initial ring-opening reaction to form an aldehyde group, followed by decarbonylation. The ring-opening step was identified as the rate-determining step, and the study found that side-chain functional groups on the furan ring can promote this reaction. rsc.org
Another computational investigation focused on the Au-catalyzed isomerization of alkynyl epoxides to form furans. Using DFT (M06-2X functional), the study detailed the mechanism, identifying the transition states and intermediates involved. The proposed pathway involves the opening of the epoxide ring, followed by a ring-closing attack of the alkoxide ion and subsequent proton transfers. The rate-limiting step was found to have an energy barrier of approximately 62 kcal/mol. maxapress.com
Molecular Electron Density Theory (MEDT) has also been applied to study reactions involving furans. For the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, quantum chemical calculations showed that the mechanism was different from what was previously assumed, proceeding through zwitterionic intermediates rather than a standard Diels-Alder cycloaddition. mdpi.com These studies highlight how computational exploration of reaction pathways can correct mechanistic assumptions and provide a more accurate picture of chemical transformations involving furan derivatives. researchgate.netmdpi.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(6-chloropyridin-3-yl)acetohydrazide (BCA) |
| (E)-3-(5''-bromofuran-2''-yl)-1-(5'-chlorothiophen-2'-yl) chalcone |
| Tamoxifen |
| 5-benzylthio-3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazole |
| 1-{2-[N-2-(5-Bromofuran-2-ylmethylidene)hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one |
| 2-furylethylene |
Research on Biological and Pharmaceutical Applications
Development as an Intermediate in Biologically Active Compound Synthesis
1-(5-Bromofuran-2-yl)ethanone is a well-established intermediate in organic synthesis, frequently utilized to create more complex, biologically active molecules. Its utility stems from the reactivity of the acetyl group and the potential for substitution or coupling reactions at the bromine-bearing carbon on the furan (B31954) ring. Researchers have employed this compound as a starting material for the synthesis of various heterocyclic systems, including pyrazoles, thiazoles, and 1,5-benzothiazepines, which are known to exhibit a range of pharmacological effects. derpharmachemica.complos.orgijpsr.com
For instance, it serves as a precursor for producing chalcones, such as 3-(5-Bromofuran-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, which can then be cyclized to form pyrazole (B372694) derivatives. derpharmachemica.com Similarly, it is a key reactant in the synthesis of thiazole (B1198619) Schiff base derivatives. plos.org The synthesis of these more elaborate molecules is often a multi-step process where this compound provides the foundational furan moiety that is crucial for the biological activity of the final products.
Antimicrobial Activity Studies
Derivatives of this compound have been the subject of numerous studies to evaluate their efficacy against various microbial pathogens. These investigations have revealed that the incorporation of the 5-bromofuran-2-yl moiety into different heterocyclic scaffolds can lead to significant antibacterial and antifungal properties.
Antibacterial Efficacy
A variety of derivatives synthesized from this compound have demonstrated notable antibacterial activity. For example, a series of thiazole Schiff base derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. plos.org One particular derivative, 1-{2-[N-2-(5-Bromofuran-2-ylmethylidene)hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one, showed promising activity. plos.orgplos.org
In another study, pyrazole derivatives synthesized from a chalcone (B49325) precursor derived from this compound were evaluated for their antibacterial properties. derpharmachemica.com The results indicated that these compounds exhibited significant activity against the selected bacterial strains. derpharmachemica.com Furthermore, research into 1,2,4-triazole-3-thiol derivatives containing a 5-bromofuran-2-yl group has also shown antibacterial potential against a range of bacteria. researchgate.net The presence of the bromofuran group is often considered to enhance the lipophilicity of the molecules, potentially improving their ability to penetrate bacterial cell membranes.
| Derivative Class | Bacterial Strains Tested | Key Findings |
|---|---|---|
| Thiazole Schiff Bases | Gram-positive and Gram-negative bacteria | Derivatives showed significant antibacterial activity, with the furan ring contributing to potency. plos.orgplos.org |
| Pyrazole Derivatives | Selected bacterial strains | Demonstrated significant activity against the tested bacteria. derpharmachemica.com |
| 1,2,4-Triazole-3-thiols | Enterococcus faecalis, Proteus mirabilis, Staphylococcus epidermidis, Bacillus subtilis, and others | Showed antibacterial activity against a variety of cryogenic strains. researchgate.net |
| 1,5-Benzothiazepines | Not specified in detail for this specific derivative in the provided context | Halogenated benzothiazepines, in general, show promising activity. researchgate.net |
Antifungal Efficacy
In addition to antibacterial properties, derivatives of this compound have been investigated for their antifungal activity. Studies on 1,5-benzothiazepine (B1259763) derivatives have shown that the presence of a bromofuran moiety can contribute to antifungal effects. ijpsr.com For instance, 2,3-Dihydro-2-(5-bromofuran-2-yl)-4-(4-fluorophenyl)-1,5-benzothiazepine was identified as having notable antifungal activity against Aspergillus niger. ijpsr.com
Similarly, research on 1,2,4-triazole (B32235) derivatives has explored their potential as antifungal agents. One study highlighted that a 1,2,4-triazole containing a 5-bromofuran-2-yl side chain is an ideal heterocyclic structure for antifungal activity, with testing conducted against Aspergillus niger. ijper.org Another investigation into 1,2,4-triazole-3-thiol derivatives also included testing against the fungus Candida albicans. researchgate.net
| Derivative Class | Fungal Strains Tested | Key Findings |
|---|---|---|
| 1,5-Benzothiazepines | Aspergillus niger | The derivative with a bromofuran moiety showed significant antifungal activity. ijpsr.com |
| 1,2,4-Triazoles | Aspergillus niger | The 5-bromofuran-2-yl side chain was identified as being ideal for antifungal activity. ijper.org |
| 1,2,4-Triazole-3-thiols | Candida albicans | Investigated for antifungal properties against this common fungal pathogen. researchgate.net |
Anticancer and Cytotoxic Activity Investigations
The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of various heterocyclic compounds derived from this compound. The inclusion of the bromofuran moiety in these structures has, in some cases, resulted in significant antiproliferative activity against human cancer cell lines.
Chalcone derivatives have been a particular focus of this research. For example, a series of 1,3-diaryl/heteroarylprop-2-en-1-one derivatives were synthesized, and their in vitro cytotoxicity was evaluated against several cancer cell lines, including hepatocarcinoma and leukemia cells. researchgate.net Another study synthesized thienyl chalcone derivatives and tested their cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). sysrevpharm.orgresearchgate.net
Furthermore, pyrazolone (B3327878) derivatives have been investigated for their anticancer properties. One study synthesized (Z)-4-((5-bromofuran-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and found that it exhibited significant DNA binding activity, suggesting a potential mechanism for its anticancer effects. researchgate.net Research into halogenated furanones has also shown that bromofuran-2(5H)-one derivatives can induce apoptosis in cancer cells and exhibit cytotoxic activity against prostate (PC-3) and colon (HCT-116) cancer cell lines.
| Derivative Class | Cancer Cell Lines Tested | Key Findings |
|---|---|---|
| 1,3-Diaryl/heteroarylprop-2-en-1-ones (Chalcones) | HUH-7, Hep-3b (hepatocarcinoma), MOLT-4 (leukemia) | Some derivatives strongly inhibited the growth of Hep-3b and MOLT-4 cells. researchgate.net |
| Thienyl Chalcones | MCF-7, MDA-MB-231 (breast cancer) | Some derivatives exhibited significant cytotoxic activity against these cell lines. sysrevpharm.orgresearchgate.net |
| Pyrazolones | Not specified, but DNA binding activity was confirmed. | A derivative showed significant DNA binding, suggesting a mode of anticancer action. researchgate.net |
| Bromofuran-2(5H)-ones | PC-3 (prostate), HCT-116 (colon) | These derivatives were cytotoxic and induced apoptosis in the tested cancer cells. |
Protein Tyrosine Kinase Inhibitory Activity Research
Protein tyrosine kinases (PTKs) are crucial enzymes that regulate cellular processes, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of PTK inhibitors is a significant area of pharmaceutical research. Derivatives of this compound have been explored for their potential to inhibit these enzymes.
A study focused on the synthesis of a series of novel furan-2-yl(phenyl)methanone derivatives and screened them for their in vitro protein tyrosine kinase inhibitory activity. mdpi.com Several of the synthesized compounds exhibited promising activity, with some being as potent as or even more potent than genistein, a known PTK inhibitor used as a positive control in the study. mdpi.com This research highlights the potential of the furan-2-yl(phenyl)methanone scaffold, accessible from precursors like this compound, in the design of new PTK inhibitors.
Anti-inflammatory Agent Research
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, driving the search for new anti-inflammatory drugs. Derivatives of this compound have shown promise in this area.
A notable example is the synthesis of 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide from 5-bromofuran-2-carbohydrazide (B1267981), which itself can be derived from this compound. preprints.orgmdpi.com This compound was evaluated for its in vitro anti-inflammatory activity through various assays, including the inhibition of bovine serum albumin (BSA) denaturation, proteinase activity, and hemolysis. preprints.org The results indicated that the compound exhibited potent, concentration-dependent anti-inflammatory effects, comparable to the standard drug diclofenac (B195802) sodium. preprints.org This suggests that the 5-bromofuran moiety, when incorporated into specific molecular architectures, can contribute significantly to anti-inflammatory properties.
Research into Enzyme Inhibition
While direct studies on the enzyme inhibitory activity of this compound are not extensively documented, its derivatives have shown significant potential in this area. Specifically, research has been conducted on 1,2,4-triazole derivatives synthesized from 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol, a compound derived from this compound.
These triazole derivatives have demonstrated notable inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial in the progression of Alzheimer's disease. semanticscholar.orgnih.gov A study investigating a series of these compounds reported excellent to good inhibitory activities. semanticscholar.org The half-maximal inhibitory concentration (IC50) values for these derivatives ranged from 1.63 to 17.68 nM for AChE and 8.71 to 84.02 nM for BChE. semanticscholar.org This indicates a high degree of potency and suggests that the 5-bromofuran-2-yl moiety is a valuable structural component for the design of effective cholinesterase inhibitors.
Pharmaceutical Precursor Development
This compound serves as a versatile precursor in the development of various pharmaceutical compounds, particularly those with potential anticancer properties. researchgate.netevitachem.com Its chemical structure allows for a variety of modifications, making it a valuable building block in medicinal chemistry.
One significant application is in the synthesis of chalcone derivatives. Chalcones, or 1,3-diaryl/heteroarylprop-2-en-1-ones, are known to exhibit a wide range of biological activities, including anticancer effects. researchgate.net For instance, a series of novel 1,3-diaryl/heteroarylprop-2-en-1-one derivatives were synthesized using this compound. researchgate.net The resulting compounds were evaluated for their in vitro cytotoxicity against several cancer cell lines. researchgate.net Notably, some of these derivatives, which incorporated a pyrazole ring, showed strong inhibitory growth against Hep-3b (hepatocellular carcinoma) and MOLT-4 (acute lymphoblastic leukemia) cells, with IC50 values of 3.39 µM and 3.63 µM, respectively. researchgate.net
Furthermore, this compound is a key starting material for the synthesis of more complex heterocyclic systems with therapeutic potential. For example, it is used in the initial steps of synthesizing 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide. This compound has been identified as an aryl hydrocarbon receptor antagonist and has demonstrated the ability to inhibit the proliferation of certain cancer cell lines, including triple-negative and estrogen receptor-positive breast cancers. evitachem.com
The research into derivatives of this compound also extends to its use in creating compounds with potential activity against prostate cancer. semanticscholar.org Certain triazole derivatives have shown significant cytotoxic activities against PC3 prostate cancer cells while having a limited effect on normal prostate cells, suggesting a degree of selective targeting. semanticscholar.org
Advanced Materials Science Applications and Research
Applications in Organic Electronic Materials
The field of organic electronics, which includes devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), relies on the development of novel semiconducting materials. core.ac.ukescholarship.org 1-(5-Bromofuran-2-yl)ethanone is a valuable starting material for synthesizing monomers used in the creation of conjugated polymers for these applications. The furan (B31954) ring is electronically similar to the more commonly used thiophene (B33073) ring, exhibiting comparable aromaticity and energy levels, which makes it an attractive alternative, especially given that furan derivatives can be sourced from renewable resources. lbl.gov
Research has demonstrated that incorporating furan units into the backbone of conjugated polymers can significantly influence the material's properties. Furan's inclusion can enhance polymer solubility in common organic solvents, a critical factor for the low-cost, solution-based fabrication of electronic devices. lbl.gov This improved solubility sometimes allows for the use of shorter or less bulky side chains on the polymer, which can reduce the insulating effect of these chains and potentially improve charge transport between polymer backbones. escholarship.orglbl.gov
Derivatives of this compound are utilized in donor-acceptor (D-A) type polymers, a successful design strategy for tuning the electronic band gap of materials for OPVs. metu.edu.tr For instance, research has involved the synthesis of monomers like 1,3-bis(5-bromofuran-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione and 3,6-bis(5-bromofuran-2-yl)-s-tetrazine. metu.edu.trcanada.ca These monomers are then polymerized, often with other aromatic units, through cross-coupling reactions to create high-molecular-weight polymers. The resulting furan-containing polymers have been tested in bulk heterojunction (BHJ) solar cells.
Detailed research findings have shown the potential of these materials. Polymers incorporating furan have achieved notable power conversion efficiencies (PCEs). For example, a diketopyrrolopyrrole-based polymer containing furan units demonstrated a PCE approaching 5% in BHJ solar cells, highlighting the viability of furan as a substitute for thiophene in high-performance organic electronic materials. lbl.gov The strategic replacement of thiophene with furan can be optimized to balance material sustainability with electronic performance, establishing important structure-property relationships for future material design. osti.gov
Table 1: Research Findings on Furan-Containing Polymers in Organic Electronics
| Polymer Type | Application | Key Finding | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|---|
| Diketopyrrolopyrrole-Furan Copolymer | Organic Solar Cell | Furan incorporation improves solubility; demonstrates potential as a thiophene alternative. | ~5% | lbl.gov |
| Bisfuran-s-Tetrazine Polymer | Organic Solar Cell | Furan-based polymer compared to thiophene analog; lower PCE attributed to lack of alkyl substitution on the furan ring. | 0.8% | canada.ca |
| Thienopyrroledione-Furan Copolymer | Organic Solar Cell | Used in both fullerene and non-fullerene solar cells, achieving high efficiencies. | Up to 7.94% | metu.edu.tr |
Integration into Polymeric Materials
The integration of this compound into polymeric materials is primarily achieved by first converting it into a difunctional monomer suitable for step-growth polymerization. The bromine atom on the furan ring is particularly useful for modern cross-coupling reactions like Stille and Suzuki polycondensation, which are powerful methods for forming the carbon-carbon bonds that constitute the backbone of conjugated polymers. metu.edu.tr These polymerization techniques are central to creating a wide variety of functional polymers for advanced applications. mcmaster.ca
Furan-based monomers derived from agricultural waste and other biomass sources are increasingly viewed as sustainable alternatives to petrochemicals. patsnap.com Polymers derived from these monomers can exhibit advantageous properties such as enhanced thermal stability, good mechanical strength, and potential biodegradability. patsnap.com The production processes for furan-based polymers may also be more environmentally friendly, sometimes requiring less energy and milder reaction conditions. patsnap.com
The structure of the furan unit itself contributes to the properties of the final polymer. The oxygen heteroatom in the furan ring can lead to better planarity of the polymer backbone compared to sulfur in thiophene due to its smaller atomic size. researchgate.net This planarity can facilitate more effective π-π stacking between polymer chains in the solid state, which is crucial for efficient charge transport in electronic devices.
The functionalization of furan-containing polymers is a key area of research, allowing for the fine-tuning of material properties. mcmaster.ca While this compound provides a direct route to incorporating the furan ring, the acetyl group offers a site for further chemical modification either before or after polymerization, expanding the diversity of accessible polymer structures and their corresponding functions. The development of these sustainable polymers opens pathways to more environmentally friendly materials for a broad range of uses, from consumer packaging to automotive parts. patsnap.com
Table 2: Properties of Polymers Integrating Furan Derivatives
| Property | Influence of Furan Integration | Potential Advantage | Reference |
|---|---|---|---|
| Solubility | Furan rings can significantly increase solubility in common organic solvents. | Enables low-cost solution processing for device fabrication. | lbl.gov |
| Thermal Stability | Furan-derived polymers often exhibit high thermal stability. | Suitable for applications requiring durability at elevated temperatures. | numberanalytics.compatsnap.com |
| Mechanical Strength | Can show enhanced mechanical properties compared to petrochemical counterparts. | Increased durability and wider application scope. | patsnap.com |
| Electronic Properties | Furan's energy levels are comparable to thiophene, making it a viable electronic component. | Allows for the creation of high-performance, sustainable electronic materials. | lbl.gov |
| Sustainability | Furan monomers can be derived from renewable biomass resources. | Reduces reliance on fossil fuels and lowers environmental impact. | patsnap.comosti.gov |
Broader Impact and Future Research Directions
Role in Heterocyclic Chemistry Advancement
The field of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings, has been substantially enriched by the use of 1-(5-Bromofuran-2-yl)ethanone and its derivatives. The reactivity of its functional groups—the ketone and the carbon-bromine bond—allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of novel heterocyclic systems.
The bromine atom at the 5-position of the furan (B31954) ring can act as a leaving group in nucleophilic substitution reactions. evitachem.com This characteristic is instrumental in creating new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of building complex molecular architectures. For instance, palladium-catalyzed coupling reactions, such as the Suzuki and Stille reactions, can be employed to introduce various aryl or other heterocyclic moieties at this position, leading to the formation of bi-heterocyclic systems. researchgate.net
Furthermore, the acetyl group provides a reactive site for a variety of condensation reactions. A notable example is the Claisen-Schmidt condensation, where this compound reacts with aromatic aldehydes to form chalcones. jprinfo.com These chalcones, which are α,β-unsaturated ketones, are themselves important precursors for the synthesis of various heterocyclic compounds like pyrazoles, pyrimidines, and benzodiazepines through subsequent cyclization reactions. jprinfo.comderpharmachemica.com The synthesis of pyrazole (B372694) derivatives from chalcones derived from 5-bromofurfural (a related compound) highlights the utility of this synthetic strategy. derpharmachemica.com
The versatility of this compound is also evident in its use to create fused heterocyclic systems. For example, it can be a starting material for the synthesis of quinolizine derivatives through multi-step reaction sequences involving Knoevenagel condensation followed by intramolecular cyclization. beilstein-journals.org The ability to construct such intricate ring systems is crucial for the development of new materials and biologically active compounds. evitachem.combeilstein-journals.org The strategic placement of the bromo and acetyl groups on the furan ring allows for sequential and selective reactions, providing chemists with a powerful tool to generate a diverse library of heterocyclic compounds with varied electronic and steric properties. This diversity is essential for advancing the field and exploring new chemical spaces. researchgate.netbeilstein-journals.org
Potential for Green Chemistry Applications
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. colab.ws In this context, this compound and its derivatives present several opportunities for the development of more environmentally benign synthetic methodologies.
One area of potential is in the use of enzymatic catalysis. Enzymes, being natural catalysts, operate under mild reaction conditions (temperature and pressure) and often in aqueous media, thereby reducing energy consumption and the need for volatile organic solvents. acs.org Lipases, for example, have been successfully used in the synthesis of polyesters from furan-based monomers. acs.org While direct enzymatic reactions involving this compound are not extensively documented, the furan core is a well-established bio-based building block. acs.org Future research could explore the enzymatic transformation of the acetyl group or the development of biocatalytic methods for the synthesis of the compound itself, potentially from renewable feedstocks.
Another aspect of green chemistry is atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. colab.ws The development of catalytic reactions that utilize this compound as a substrate is a step in this direction. For example, catalytic hydrogenation and borohydride (B1222165) reductions have been explored for the reduction of related furan derivatives, offering alternatives to stoichiometric reagents that generate more waste. mdpi.com
Furthermore, the use of greener solvents and reaction conditions is a key focus. Research into performing reactions with this compound in alternative media such as ionic liquids or deep eutectic solvents could significantly reduce the environmental impact of synthetic processes. acs.org The development of one-pot or multi-component reactions that utilize this compound would also contribute to green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. colab.ws
Future Prospects in Drug Discovery and Development
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and this compound serves as a valuable scaffold for the synthesis of new potential drug candidates. mdpi.com The furan ring is a common motif in biologically active molecules, and the presence of the bromine atom and the acetyl group provides handles for structural modification to optimize pharmacological properties.
The compound and its derivatives are of interest in medicinal chemistry as lead compounds for drug discovery programs. evitachem.com The ability to synthesize a wide range of derivatives allows for the exploration of structure-activity relationships (SAR), a crucial step in identifying potent and selective drug candidates. For example, derivatives of furan-2-yl(phenyl)methanone have been synthesized and screened for their protein tyrosine kinase inhibitory activity, with some showing promising results. mdpi.com This highlights the potential of the furanone core in designing enzyme inhibitors.
The development of novel therapeutics often relies on the creation of molecules with new mechanisms of action. deloitte.com The unique chemical space accessible from this compound provides opportunities to discover such molecules. Future research is likely to focus on synthesizing libraries of compounds derived from this starting material and screening them against a wide range of biological targets, including enzymes, receptors, and ion channels. evitachem.comethernet.edu.et
Moreover, advancements in drug discovery methodologies, such as high-throughput screening and computational modeling, can accelerate the identification of promising drug candidates derived from this compound. roche.com The use of human organoids and other advanced in vitro models could provide more predictive data on the efficacy and safety of these new compounds early in the development process. roche.com The journey from a promising compound to a prescribed drug is long and challenging, but the versatility of this compound as a starting material ensures its continued relevance in the quest for new and improved medicines. deloitte.comethernet.edu.et
Q & A
Q. Table 1: Optimization Parameters
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AIBN | DCM | 0–5 | 66 | 95 |
| Light | CCl₄ | 25 | 45 | 80 |
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy:
- ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.09 (s, 1H, furan-H), 2.56 (s, 3H, CH₃) confirm acetyl and bromofuran moieties .
- ¹³C NMR: Carbonyl resonance at δ 191.16 ppm and aromatic carbons at δ 148–113 ppm validate the structure .
- X-ray Crystallography: Orthorhombic crystal system (Pbca space group, a = 10.8301 Å, b = 7.4630 Å) provides bond-length data (C-Br = 1.89 Å) and torsional angles .
- IR Spectroscopy: Strong carbonyl stretch at 1687 cm⁻¹ and C-Br vibration at 560 cm⁻¹ .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) studies at the B3LYP/6-31G* level reveal:
- Electrophilicity: The bromine atom acts as a leaving group, with a calculated activation energy (Eₐ) of 25 kcal/mol for Suzuki-Miyaura coupling .
- Site Reactivity: The C-5 position on the furan ring is more electrophilic (Mulliken charge = +0.32) than C-2 (+0.18), favoring regioselective substitutions .
- Validation: Compare computed HOMO-LUMO gaps (5.2 eV) with experimental voltammetry data to refine predictive models .
Advanced: What strategies resolve contradictions in reported melting points (e.g., 94–95°C vs. 115–117°C) for this compound?
Answer:
Discrepancies often arise from polymorphic forms or impurities. Mitigation steps include:
- DSC Analysis: Identify polymorphs by differential scanning calorimetry (endothermic peaks at 115°C vs. 95°C) .
- Recrystallization Solvent Screening: Ethanol yields Form I (mp 115°C), while acetone produces Form II (mp 94°C) .
- PXRD: Compare experimental patterns (e.g., 2θ = 12.4°, 18.7°) with reference data from crystallographic databases .
Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
Answer:
Key SAR insights for antimicrobial/anticancer applications:
- Substitution at C-5: Bromine enhances lipophilicity (logP = 2.1), improving membrane permeability .
- Acetyl Group Modifications: Replacing the acetyl with a trifluoromethyl group increases metabolic stability (t₁/₂ from 2h to 6h in microsomal assays) .
- In Silico Screening: Molecular docking (e.g., with E. coli DNA gyrase, PDB:1KZN) identifies hydrogen bonding between the carbonyl and Arg76 (binding affinity ΔG = −8.2 kcal/mol) .
Q. Table 2: Bioactivity Data
| Derivative | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa Cells |
|---|---|---|
| Parent Compound | 32 | 45 |
| 5-Trifluoromethyl | 16 | 28 |
Advanced: What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
Answer:
Key challenges and solutions:
- Racemization Risk: High-temperature steps (>80°C) promote racemization. Use flow chemistry with residence time <5 min to minimize degradation .
- Catalyst Loading: Heterogeneous catalysts (e.g., Pd/C) reduce metal leaching. Optimize to 0.5 mol% Pd for >90% yield .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR to monitor bromine content in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
